Cas no 74244-17-0 (Boc-L-aspartic acid a-amide)
Boc-L-aspartic acid a-amide Chemical and Physical Properties
Names and Identifiers
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- Butanoic acid,4-amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, (3S)-
- Boc-Asp-NH?
- Boc-Asp-NH2
- Boc-L-Aspartic Acid 1-Amide
- Boc-L-aspartic acid a-amide
- Boc-isoAsn-OH
- Boc-L-isoasparagine
- tert.-Butyloxycarbonyl-L-isoasparagin
- (S)-4-Amino-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-butanoic acid
- CS-0201895
- SCHEMBL2130020
- SCHEMBL9219658
- HY-W142111
- AS-48989
- (3S)-4-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid
- (S)-4-Amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- 74244-17-0
- Boc-L-Asparticacid
- AKOS016004416
- BP-12800
- DTXSID50427021
- (S)-4-amino-3-(tert-butoxycarbonylamino)-4-oxobutanoic acid
- Boc-Asp-NH2, >=98.0% (TLC)
- MFCD00076946
- FD21178
- DA-51283
- N2-Boc-L-isoasparagine
- (3S)-3-[(TERT-BUTOXYCARBONYL)AMINO]-3-CARBAMOYLPROPANOIC ACID
- Boc-Isoasn-OH;Boc-L-isoasparagine
- Boc-Asp-NH
-
- MDL: MFCD00076946
- Inchi: 1S/C9H16N2O5/c1-9(2,3)16-8(15)11-5(7(10)14)4-6(12)13/h5H,4H2,1-3H3,(H2,10,14)(H,11,15)(H,12,13)/t5-/m0/s1
- InChI Key: VKCARTLEXJLJBZ-YFKPBYRVSA-N
- SMILES: O(C(N[C@H](C(N)=O)CC(=O)O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 232.10600
- Monoisotopic Mass: 232.106
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 6
- XLogP3: nothing
- Topological Polar Surface Area: 119A^2
Experimental Properties
- Color/Form: Solids
- Density: 1.253
- Melting Point: 150-154 °C
- Boiling Point: 462.7 °C at 760 mmHg
- Flash Point: 462.7 °C at 760 mmHg
- Refractive Index: 1.496
- PSA: 118.72000
- LogP: 0.93090
- Optical Activity: [α]20/D −29±2°, c = 1% in DMF
- Solubility: Not determined
Boc-L-aspartic acid a-amide Security Information
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Storage Condition:Store in cold storage.
Boc-L-aspartic acid a-amide Customs Data
- HS CODE:2924199090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Boc-L-aspartic acid a-amide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM185552-5g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 5g |
$333 | 2021-06-09 | |
| Chemenu | CM185552-10g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 10g |
$632 | 2021-06-09 | |
| Chemenu | CM185552-25g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 25g |
$1149 | 2021-06-09 | |
| Fluorochem | 226612-1g |
Boc-Asp-NH2 |
74244-17-0 | 95% | 1g |
£91.00 | 2022-02-28 | |
| Fluorochem | 226612-5g |
Boc-Asp-NH2 |
74244-17-0 | 95% | 5g |
£387.00 | 2022-02-28 | |
| Fluorochem | 226612-25g |
Boc-Asp-NH2 |
74244-17-0 | 95% | 25g |
£1494.00 | 2022-02-28 | |
| Chemenu | CM185552-5g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 5g |
$333 | 2023-02-18 | |
| Chemenu | CM185552-10g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 10g |
$632 | 2023-02-18 | |
| Chemenu | CM185552-25g |
(S)-4-amino-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
74244-17-0 | 97% | 25g |
$1149 | 2023-02-18 | |
| abcr | AB312420-1 g |
Boc-Asp-NH2; 95% |
74244-17-0 | 1g |
€127.50 | 2023-04-26 |
Boc-L-aspartic acid a-amide Suppliers
Boc-L-aspartic acid a-amide Related Literature
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on Boc-L-aspartic acid a-amide
Boc-L-Aspartic Acid α-Amide: A Comprehensive Overview
The compound with CAS No 74244-17-0, commonly referred to as Boc-L-aspartic acid α-amide, is a significant molecule in the field of organic chemistry and biochemistry. This compound is a derivative of L-aspartic acid, a naturally occurring amino acid, and is widely used in peptide synthesis, drug discovery, and biochemical research. The Boc (tert-butoxycarbonyl) group is a well-known protecting group in peptide chemistry, making this compound particularly valuable for its role in solid-phase synthesis and other peptide-related applications.
Boc-L-aspartic acid α-amide has garnered attention in recent years due to its role in the synthesis of bioactive peptides and its potential applications in medicinal chemistry. Researchers have explored its use in the development of peptide-based drugs targeting various therapeutic areas, including cancer, infectious diseases, and neurodegenerative disorders. The α-amide functionality of this compound provides versatility in chemical modifications, enabling the creation of diverse peptide structures with tailored biological activities.
Recent studies have highlighted the importance of Boc-L-aspartic acid α-amide in understanding the relationship between peptide structure and function. For instance, investigations into its conformational flexibility have provided insights into how specific amino acid residues influence peptide folding and stability. This knowledge is crucial for designing peptides with enhanced bioavailability and efficacy. Additionally, advancements in computational chemistry have allowed researchers to model the interactions of Boc-L-aspartic acid α-amide with target proteins, further elucidating its potential therapeutic applications.
The synthesis of Boc-L-aspartic acid α-amide typically involves multi-step processes that include the protection of the amino group with the Boc group and subsequent amide bond formation. These steps are highly optimized to ensure high yields and purity, which are essential for downstream applications. The use of this compound in solid-phase peptide synthesis has been particularly advantageous due to its stability under reaction conditions and ease of handling.
One area where Boc-L-aspartic acid α-amide has shown promise is in the development of vaccines. Researchers have utilized this compound to synthesize antigenic peptides that can elicit strong immune responses. For example, studies have demonstrated that peptides derived from Boc-L-aspartic acid α-amide can serve as effective components in vaccines targeting viral pathogens such as influenza and HIV. These findings underscore the potential of this compound in contributing to public health through innovative vaccine development.
Moreover, Boc-L-aspartic acid α-amide has been employed in the study of enzyme mechanisms and substrate specificity. By incorporating this compound into enzymatic assays, scientists have gained insights into how enzymes recognize and process specific amino acids. Such studies are fundamental to advancing our understanding of biochemical pathways and developing novel enzyme inhibitors or activators for therapeutic purposes.
In conclusion, Boc-L-aspartic acid α-amide (CAS No 74244-17-0) is a versatile and valuable compound with wide-ranging applications in peptide synthesis, drug discovery, and biochemical research. Its unique properties make it an indispensable tool for researchers aiming to design and develop novel bioactive molecules. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even greater role in advancing modern medicine.
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